5-Benzamido-4-oxo-6-phenylhexanoic acid
Description
Properties
CAS No. |
83356-17-6 |
|---|---|
Molecular Formula |
C19H19NO4 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
5-benzamido-4-oxo-6-phenylhexanoic acid |
InChI |
InChI=1S/C19H19NO4/c21-17(11-12-18(22)23)16(13-14-7-3-1-4-8-14)20-19(24)15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,22,23) |
InChI Key |
PXBRAPUFPFBCPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)CCC(=O)O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Stepwise Assembly via Carboxylic Acid Intermediates
A primary route involves constructing the hexanoic acid backbone first, followed by sequential introductions of the ketone and benzamido groups. 6-Phenylhexanoic acid serves as a critical intermediate, synthesized via Aldol condensation between phenylacetic acid derivatives and acetyl-CoA in enzymatic systems. Non-enzymatic approaches employ phenylacetyl-CoA activation using sodium hydroxide and diethyl cyanophosphonate in dichloromethane, achieving yields up to 84%.
Solid-Phase Peptide Synthesis (SPPS)
Mechanistic Insights and Challenges
Amide Bond Formation
The benzamido group’s installation faces steric hindrance due to the adjacent ketone. Coupling reagents like HBTU and DCC are critical for activating the carboxylate intermediate, with HOBt suppressing racemization. Pyridine or triethylamine neutralizes HCl byproducts, preventing ketone degradation.
Ketone Stability
The 4-oxo group is prone to enolization under basic conditions, necessitating pH control (pH 6–7). Solvent choice (e.g., THF over DMF) minimizes side reactions.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Stepwise chemical synthesis | 61–84% | 90–95% | High | Low |
| SPPS | 89–92% | >98% | Moderate | High |
| Biocatalytic | 45–55% | 80–85% | Low | Moderate |
Chemical Reactions Analysis
Enzymatic Interaction with Carboxypeptidase A
5-Benzamido-4-oxo-6-phenylhexanoic acid binds stereospecifically to carboxypeptidase A (CPA) as a hydrated ketomethylene substrate analogue .
Key Observations
-
Hydration Specificity : The compound binds exclusively as the hydrated gem-diol form (BBP hydrate), despite the hydrated species constituting <0.2% in aqueous solution .
-
Stereochemical Selectivity : Only one of four possible stereoisomers interacts with CPA, forming hydrogen bonds with Tyr-248 and zinc coordination .
Structural Insights
| Interaction Site | Binding Partner | Distance (Å) |
|---|---|---|
| Zinc Ion | Hydrate oxygen (O-1) | 2.5 |
| Tyr-248 Phenolic Oxygen | Terminal carboxylate | 2.8 |
| Arg-71 | t-Boc carbonyl oxygen | 3.0 |
This binding mechanism mimics transition-state stabilization during peptide hydrolysis, providing insights into CPA’s catalytic mechanism .
Biological Activity in Enzyme Inhibition
The compound demonstrates potent inhibition of fungal enzymes, including thymidylate synthase and lanosterol 14α-demethylase, with binding energies comparable to clinical antifungals .
Docking Studies
| Enzyme Target | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| Lanosterol 14α-demethylase | -7.7 | H-bonds: Thr507, Lys371 |
| Thymidylate synthase | -7.6 | Hydrophobic: Tyr419, Phe420 |
These interactions suggest potential as a lead compound for antifungal drug development .
Functional Group Reactivity
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the antifungal properties of 5-benzamido-4-oxo-6-phenylhexanoic acid. In a study focusing on the phytoconstituents from Ageratum conyzoides, this compound exhibited promising binding affinities towards key antifungal drug targets, specifically lanosterol 14-alpha demethylase, thymidylate synthase, and squalene epoxidase. The docking studies revealed that it interacted favorably with these enzymes, suggesting its potential as an antifungal agent.
Binding Energy Results
The binding energies for this compound compared to standard antifungal drugs were as follows:
| Compound | Binding Energy (kcal/mol) |
|---|---|
| This compound | -7.7 |
| Flucytosine (standard) | -5.8 |
| Terbinafine (standard) | -6.0 |
These results indicate that lower concentrations of this compound may be required to achieve effective inhibition compared to conventional antifungal treatments .
Structure–Activity Relationship Studies
The compound has been involved in structure–activity relationship (SAR) studies aimed at understanding its pharmacological properties. Researchers have synthesized various analogues to explore their efficacy in inhibiting specific biological targets associated with diseases such as Alzheimer's and certain types of cancer.
Case Study: Inhibition of Acid Ceramidase
In a study investigating inhibitors of human acid ceramidase, compounds structurally related to this compound were evaluated for their inhibitory activity against different melanoma cell lines. The findings suggested that modifications to the compound’s structure could enhance its potency and selectivity as an inhibitor .
Potential in Neurological Disorders
The compound's role extends into the realm of neuropharmacology, particularly concerning sphingolipid-mediated disorders. Inhibitors derived from or related to this compound are being explored for their potential therapeutic effects in conditions such as Gaucher's disease and Krabbe's disease.
Synthesis and Chemical Properties
The synthesis of this compound involves several chemical reactions that can be optimized for better yield and purity. Research has focused on developing efficient synthetic routes that maintain the integrity of the compound's structure while enhancing its bioavailability.
Mechanism of Action
The mechanism by which 5-Benzamido-4-oxo-6-phenylhexanoic acid exerts its effects depends on its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include signal transduction, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Hexanoic Acid Family
Key differences include:
- Position 4 : Hydroxyl (-OH) group vs. ketone (-C=O) in the target compound.
- Position 5 : Primary amine (-NH₂) vs. benzamido (-NH-C₆H₅CO) group.
These substitutions significantly alter physicochemical properties:
- The ketone at position 4 in the target compound reduces hydrogen-bonding capacity compared to the hydroxyl group in the analog.
Functional Group Variations in Aromatic Carboxylic Acids
Several benzo[d]oxazole derivatives (e.g., benzo[d]oxazole-5-carboxylic acid, similarity score: 0.91) share positional similarity in substituents (e.g., carboxylic acid at position 5) but differ in core structure . The hexanoic acid backbone of the target compound provides greater conformational flexibility compared to the rigid oxazole ring, which may influence binding affinity in biological targets.
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
Bioactivity : The benzamido group in the target compound may enhance selectivity for enzymes with hydrophobic active sites (e.g., cathepsins), whereas the hydroxyl/amine analog could target polar binding pockets.
Synthetic Accessibility : Introducing the benzamido group likely requires multi-step synthesis (e.g., amidation of a precursor acid), compared to simpler functionalization in the hydroxyl/amine analog.
Solubility : The target compound’s logP value is estimated to be higher (~3.5) than the hydroxyl/amine analog (~1.8), suggesting trade-offs between bioavailability and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
